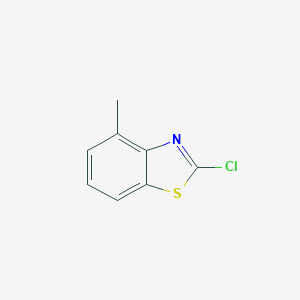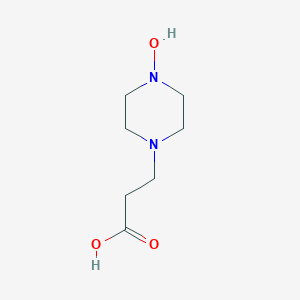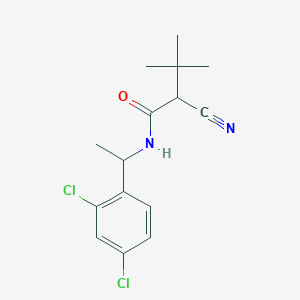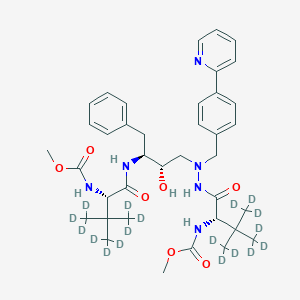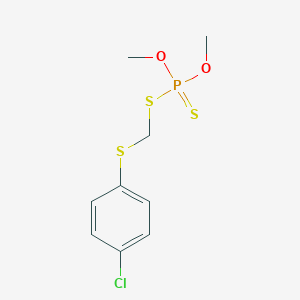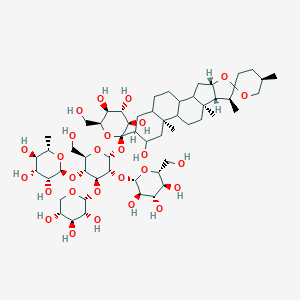
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, also known as IBP, is a synthetic compound that belongs to the pyrrole class of organic compounds. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its effects on the central nervous system, such as its ability to modulate the release of neurotransmitters and its interaction with ion channels and receptors.
Wirkmechanismus
The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been shown to interact with the GABAA receptor, which is involved in the regulation of neurotransmitter release and the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Biochemische Und Physiologische Effekte
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over its effects. It also has a relatively long half-life, which allows for sustained effects over a longer period of time. However, 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, including the investigation of its potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and other neurological disorders. Further studies are also needed to elucidate the mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone and to identify potential targets for drug development. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and purity of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, making it more accessible for scientific research.
Synthesemethoden
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be synthesized using a variety of methods, including the reaction of isobutyraldehyde with pyrrole in the presence of an acid catalyst, and the reaction of isobutyryl chloride with pyrrole in the presence of a base catalyst. The yield of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
133611-44-6 |
|---|---|
Produktname |
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3 |
InChI-Schlüssel |
FGFYNEXRFFGWIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
Kanonische SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




